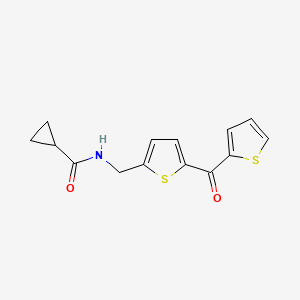
N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide, also known as HIOC, is a novel compound that has gained attention in the field of scientific research due to its potential as a drug candidate. HIOC is a small molecule that has been synthesized using various methods and has been shown to have promising biochemical and physiological effects.
Applications De Recherche Scientifique
Neuroprotection
The compound’s 2,3-dihydroindole scaffold makes it a promising candidate for neuroprotective applications. Researchers have investigated its ability to mitigate oxidative stress, reduce neuronal damage, and enhance cell survival in neurodegenerative diseases. By modulating cellular pathways, it may offer protection against conditions like Alzheimer’s disease, Parkinson’s disease, and stroke .
Antioxidant Activity
The presence of the 2,3-dihydroindole moiety suggests antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and preventing cellular damage. Studies have explored the compound’s ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress-induced injury .
Melatonin Receptor Agonism
The compound shares structural similarities with melatonin, a hormone involved in circadian rhythm regulation and various physiological processes. Researchers have investigated its binding affinity to melatonin receptors, particularly MT1 and MT2. By acting as an agonist, it may influence sleep patterns, immune function, and mood .
Hypotensive Effects
Some studies suggest that derivatives of this compound exhibit hypotensive (blood pressure-lowering) effects. By modulating vascular tone or endothelial function, it could potentially benefit individuals with hypertension or cardiovascular disorders .
Anticancer Properties
Although research is ongoing, the compound’s unique structure may contribute to its anticancer potential. Investigations have explored its effects on cancer cell proliferation, apoptosis, and metastasis. Further studies are needed to elucidate its mechanisms and specific targets .
Immune Modulation
Given its impact on melatonin receptors and potential antioxidant properties, the compound might influence immune responses. Researchers have looked into its effects on immune cell function, cytokine production, and inflammation. Understanding its immunomodulatory properties could lead to therapeutic applications .
Volkova, M. S., Efremov, A. M., Bezsonova, E. N., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7462. DOI: 10.3390/molecules27217462
Propriétés
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-25-16-9-5-4-8-15(16)21-18(23)17(22)20-12-19(24)10-13-6-2-3-7-14(13)11-19/h2-9,24H,10-12H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFSXARRCHGWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2668430.png)

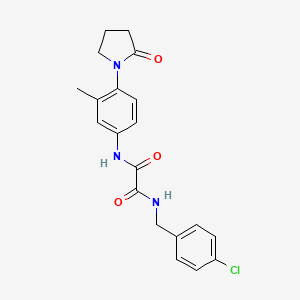
![N-[6-(propanoylamino)-1,3-thiazolo[5,4-f]benzothiazol-2-yl]propanamide](/img/structure/B2668435.png)
![1-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2668437.png)
![5,7-Dimethyl-2-[(4-phenoxybutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2668438.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2668439.png)
![[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2668440.png)
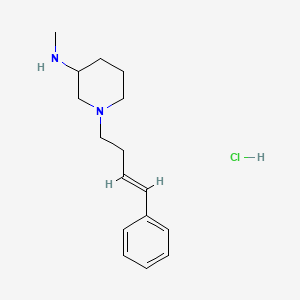
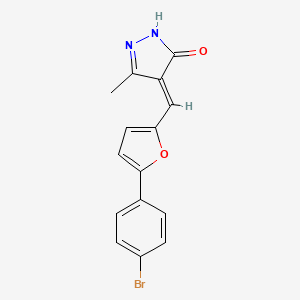
![2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2668445.png)
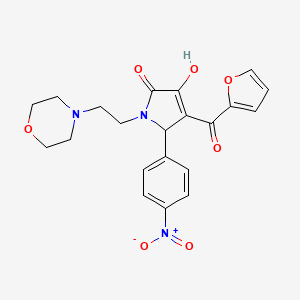
![2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2668449.png)
